N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide
Description
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety, which is known for its significant biological activity. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C23H30N4OS |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C23H30N4OS/c1-18(2)16-22(28)25-23(29)24-20-8-10-21(11-9-20)27-14-12-26(13-15-27)17-19-6-4-3-5-7-19/h3-11,18H,12-17H2,1-2H3,(H2,24,25,28,29) |
InChI Key |
QZZBSCKRIKUAMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. This intermediate is then reacted with a phenylcarbamothioyl chloride derivative under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include methanol and dichloromethane, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistent quality and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety is known to bind to certain receptors, modulating their activity and leading to various biological effects. The compound may also inhibit the activity of specific enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Exhibits antibacterial properties.
6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines: Potential antifungal agents.
Uniqueness
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide stands out due to its unique combination of a benzylpiperazine moiety and a phenylcarbamothioyl group. This structure allows it to interact with a broader range of biological targets, making it a versatile compound in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
